6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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Overview
Description
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridone derivatives, while substitution reactions could introduce various functional groups onto the naphthyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the chlorine substituent.
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a bromine substituent instead of chlorine.
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11) |
InChI Key |
WFOHXMBWGWAZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=N2)Cl |
Origin of Product |
United States |
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